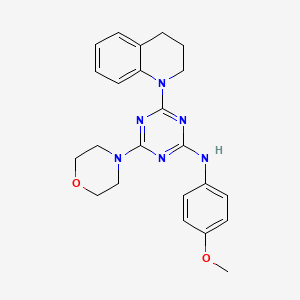
4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry: : Used in catalysis and as a building block for more complex molecular architectures.
Biology: : Studied for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for its role in drug development, particularly as a potential pharmacophore in cancer therapy.
Industry: : Utilized in the synthesis of dyes, agrochemicals, and polymers.
Mechanism of Action: Mechanistically, it acts through multiple pathways depending on its application. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways by binding to target proteins. These actions can induce cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds: When compared with compounds like quinoline derivatives, triazine compounds, and morpholine derivatives, 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine stands out for its combined pharmacophore properties that enhance its reactivity and specificity in biological applications.
Similar Compounds:
4-(3,4-dihydroquinolin-1-yl)-1,3,5-triazin-2-amine
N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
3,4-dihydroquinoline derivatives
This multifaceted compound showcases a blend of quinoline and triazine chemistry, making it a significant subject of interest in ongoing scientific research.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-30-19-10-8-18(9-11-19)24-21-25-22(28-13-15-31-16-14-28)27-23(26-21)29-12-4-6-17-5-2-3-7-20(17)29/h2-3,5,7-11H,4,6,12-16H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHJCSURMCERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2673401.png)
![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)
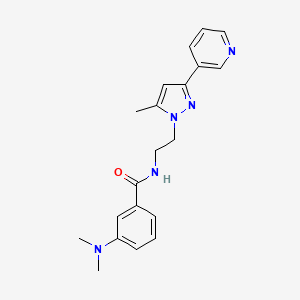
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-(trifluoromethyl)quinoline](/img/structure/B2673405.png)
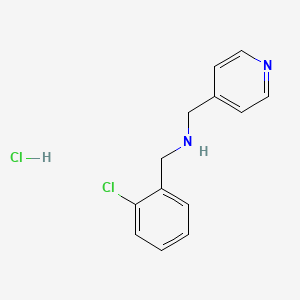
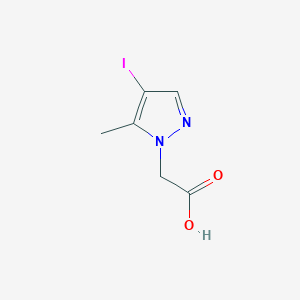
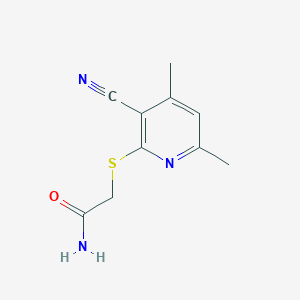
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
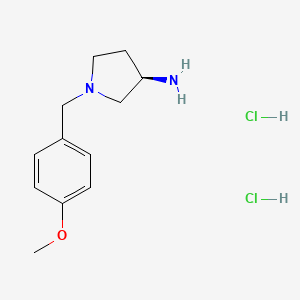
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2673417.png)

![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)

![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
